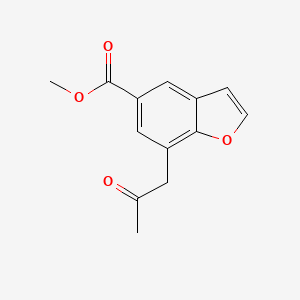
Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with a methyl ester and a 2-oxopropyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as halides, amines, or ethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex benzofuran derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry:
- Utilized in the synthesis of agrochemicals and dyes.
- Explored for its role in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate exerts its effects involves interactions with various molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The 2-oxopropyl group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- Methyl 7-(2-oxopropyl)-5-methylbenzofurancarboxylate
- Ethyl 7-(2-oxopropyl)-5-benzofurancarboxylate
- Methyl 7-(2-oxopropyl)-5-ethylbenzofurancarboxylate
Comparison:
- Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
- The presence of the methyl ester group enhances its solubility in organic solvents, making it more versatile in synthetic applications.
- Compared to its analogs, it may exhibit different pharmacokinetic properties, influencing its suitability for various applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
286836-80-4 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 7-(2-oxopropyl)-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-8(14)5-10-7-11(13(15)16-2)6-9-3-4-17-12(9)10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
HLEILNAPPYHOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C2C(=CC(=C1)C(=O)OC)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



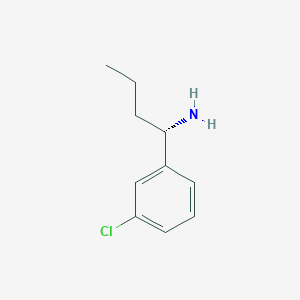
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
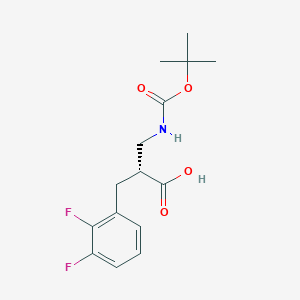

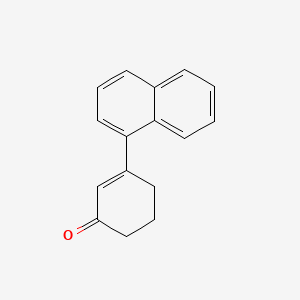
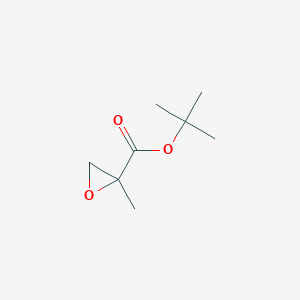

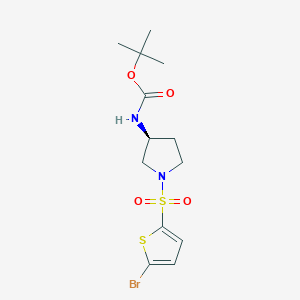
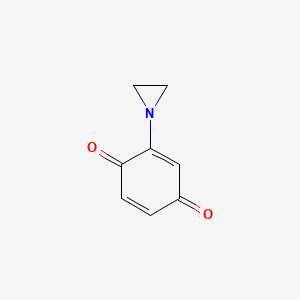
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
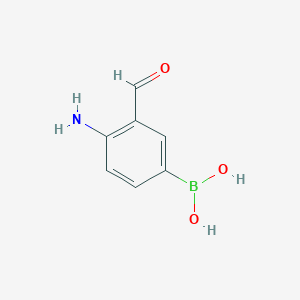

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
